molecular formula C23H32O6 B135552 Dihydrocortisone acetate CAS No. 1499-59-8

Dihydrocortisone acetate

Cat. No. B135552
CAS RN: 1499-59-8
M. Wt: 404.5 g/mol
InChI Key: AZCNJEFLSOQGST-LPEMZKRWSA-N
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Description

Hydrocortisone acetate is a corticosteroid used to treat inflammatory and pruritic corticosteroid-responsive dermatoses and ulcerative colitis . It is also used to treat endocrine disorders, immune conditions, and allergic disorders . It is a glucocorticoid secreted by the adrenal cortex .


Synthesis Analysis

The synthesis of hydrocortisone starts in 16-DPA and goes to 16,17-epoxy progesterone (VII). The epoxy derivative is opened with HBr (XLVI) and then reduced with Ni-Ra to obtain 17-hydroxy progesterone (XLVII) .


Molecular Structure Analysis

The molecular formula of Hydrocortisone acetate is C23H32O6 . It has an average mass of 404.497 Da and a mono-isotopic mass of 404.219879 Da . The crystal structures of C23H30O6·C2H5OH and C23H30O6·C3H7OH were determined by X-ray diffraction analysis .


Physical And Chemical Properties Analysis

Hydrocortisone acetate has a density of 1.3±0.1 g/cm3, a boiling point of 576.6±50.0 °C at 760 mmHg, and a flash point of 196.2±23.6 °C . It has a molar volume of 319.3±5.0 cm3 .

Scientific Research Applications

Dermatological Therapy

Dihydrocortisone acetate, like other corticosteroids, is widely used in dermatological therapy . Its clinical effectiveness in treating dermatological disorders is related to its vasoconstrictive, anti-inflammatory, immunosuppressive, and anti-proliferative effects . Over the years, research has focused on optimizing the potency of steroids while minimizing adverse effects due to drug absorption across the skin .

Skin Delivery Formulation

Research has been conducted to enhance the safety of topical corticosteroids (TC) treatment, including new application schedules, special vehicles, and newly synthesized agents . One of the approaches to reduce the adverse effects of TC is to enhance their permeability so as to reduce the topically applied dose .

Anti-inflammatory Compound

Dihydrocortisone acetate is a steroidal anti-inflammatory compound . It can be successfully incorporated into the suspension of solid lipid nanoparticles (SLNs), which can be used for drug delivery .

Clinical Diagnosis

A liquid chromatography-MSn (LC-MSn) methodology has been developed for the determination of free cortisol and its 15 endogenous metabolites, including Dihydrocortisone acetate . This method has been applied to the urine of healthy subjects and patients with Cushing syndrome and Addison’s disease .

Anti-doping Control

The LC-MSn method has also been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids, which could interfere with the cortisol metabolism, due to negative feedback on the hypothalamus-hypophysis-adrenal axis .

Follow-up of Prednisolone

This method was found to be suitable for the follow-up of prednisolone that was particularly important considering its pseudo-endogenous origin and correlation with cortisol metabolism .

Future Directions

The length of time you will need to take hydrocortisone will depend on what condition is being treated . For redness, itching, and swelling of the skin, adults are advised to apply to the affected area of the skin two or three times per day .

properties

IUPAC Name

[2-[(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16+,17+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCNJEFLSOQGST-LPEMZKRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191381
Record name Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)-
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Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocortisone acetate

CAS RN

1499-59-8
Record name Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)-
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Record name Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)-
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Record name 17-α,21-dihydroxy-5-β-pregnane-3,11,20-trione 21-acetate
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Record name DIHYDROCORTISONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the analytical methods used to determine the presence and quantity of dihydrocortisone acetate?

A1: Paper chromatography serves as an effective method for separating dihydrocortisone acetate from other compounds []. The process involves using a formamide and methanol impregnated paper, developing the chromatogram with a cyclohexane-benzene-chloroform mixture, and identifying the steroid by its reaction with Tollen's reagent, resulting in a distinctive dark brown spot []. Quantification can be achieved by eluting the steroid from the paper, reacting it with tetramethylammonium hydroxide and triphenyl-tetrazolium chloride, and measuring the optical density at 480 nm []. This method allows for the sensitive determination of dihydrocortisone acetate in samples.

Q2: Can you elaborate on a novel synthetic route for a derivative of dihydrocortisone acetate?

A2: A novel synthesis utilizes cortisone acetate as a starting material to produce tetrahydrocortisone 3-glucuronide []. A key step involves employing lithium tri-tert-butoxyaluminum hydride to selectively reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate to yield 3α-5β-tetrahydrocortisone acetate []. Subsequent glycosylation using the Koenig-Knorr method, with glycosyl bromide as the donor and cadmium carbonate as a promoter, leads to the formation of the desired tetrahydrocortisone 3-glucuronide in high yield []. This efficient route offers advantages over previously reported methods in terms of yield and number of steps.

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